

6-Chloro-3-iodo-1H-indazole physicochemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-3-iodo-1H-indazole

Cat. No.: B1358161

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **6-Chloro-3-iodo-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-iodo-1H-indazole is a halogenated indazole derivative that serves as a crucial building block in medicinal chemistry and drug discovery.^[1] The indazole scaffold, a fusion of benzene and pyrazole rings, is recognized as a privileged structure due to the diverse biological activities exhibited by its derivatives.^[1] The presence of both a chloro and an iodo substituent on this particular molecule provides unique reactivity, making it a versatile intermediate for synthesizing more complex molecules, particularly through substitution and cross-coupling reactions.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and known biological interactions of **6-Chloro-3-iodo-1H-indazole**.

Physicochemical Properties

The fundamental physicochemical properties of **6-Chloro-3-iodo-1H-indazole** are summarized below. These predicted and observed characteristics are essential for its handling, characterization, and application in synthetic and biological studies.

Property	Value	Source
CAS Number	503045-59-8	[1][2]
Molecular Formula	C ₇ H ₄ ClIN ₂	[1][2]
Molecular Weight	278.48 g/mol	[1]
Appearance	Light yellow to brown powder or crystalline solid	[1]
Melting Point	391.5 ± 22.0 °C (Predicted)	[2]
Boiling Point	391.471 °C at 760 mmHg (for 5-chloro isomer)	[3]
Density	2.156 ± 0.06 g/cm ³ (Predicted)	[2]
Flash Point	190.6 ± 22.3 °C (Predicted)	[2]
InChIKey	FKKMHPZZZRHKOE-UHFFFAOYSA-N	[2]
SMILES	C1=CC2=C(NN=C2C=C1Cl)I	[2]

Experimental Protocols

Synthesis of 6-Chloro-3-iodo-1H-indazole

A common method for the synthesis of 3-iodo-indazole derivatives involves the direct iodination of the corresponding indazole precursor. While a specific protocol for the 6-chloro derivative is not detailed in the provided results, a general and analogous procedure can be adapted from the synthesis of 6-bromo-3-iodo-1H-indazole.[4]

Reaction Scheme:

Detailed Methodology:[4]

- Preparation: To a solution of 6-chloro-1H-indazole (1.0 equivalent) in dimethylformamide (DMF), potassium hydroxide (KOH) (2.0 equivalents) is added.

- **Iodination:** A solution of iodine (I_2) (1.5 equivalents) in DMF is added dropwise to the mixture at room temperature.
- **Reaction:** The reaction mixture is stirred at room temperature for approximately 3 hours, with the progress monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate ($Na_2S_2O_4$) and potassium carbonate (K_2CO_3) to quench excess iodine and neutralize the acid. This typically results in the precipitation of the product.
- **Purification:** The resulting solid is collected by filtration and dried to yield **6-Chloro-3-iodo-1H-indazole**. Further purification can be achieved by recrystallization or column chromatography if necessary.

Chemical Reactivity

The halogen substituents on **6-Chloro-3-iodo-1H-indazole** are key to its utility as a synthetic intermediate.^[1]

- **Substitution Reactions:** The chloro and iodo groups can be displaced by various nucleophiles under appropriate conditions to introduce new functional groups.
- **Coupling Reactions:** The compound is an excellent substrate for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds to build more complex molecular architectures.^[1]

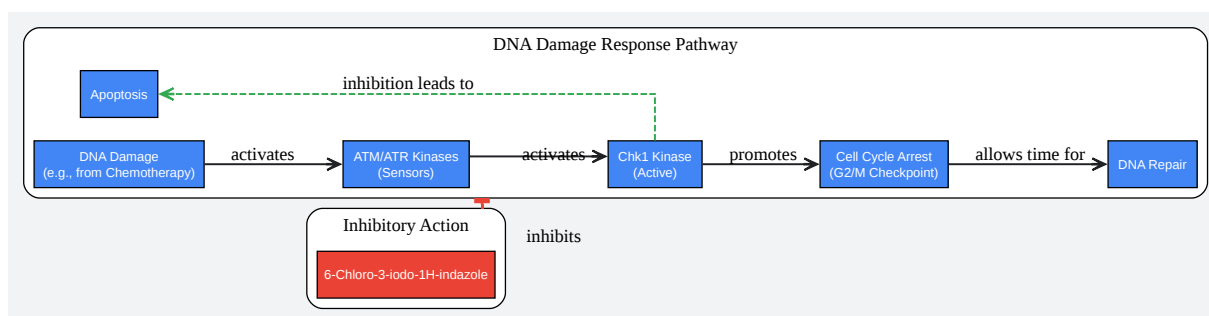
Biological Activity and Signaling Pathways

6-Chloro-3-iodo-1H-indazole and its derivatives are of significant interest in oncology research, primarily due to their interaction with key regulators of the cell cycle.

Mechanism of Action: Chk1 Inhibition

Research has identified **6-Chloro-3-iodo-1H-indazole** as an inhibitor of Checkpoint Kinase 1 (Chk1).^[1] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. When DNA damage occurs, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this

compound disrupts this crucial checkpoint.[1] This disruption prevents the cell from properly responding to DNA damage, which can lead to the accumulation of genetic errors and ultimately trigger apoptosis (programmed cell death), particularly in cancer cells that often have a defective DNA damage response.[1]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 6-Chloro-3-iodo-1H-indazole (EVT-357529) | 503045-59-8 [evitachem.com]
- 2. 6-CHLORO-3-iodo(1H)INDAZOLE | CAS No:503045-59-8|ZaiQi Bio-Tech [chemzq.com]
- 3. Cas 351456-45-6,5-CHLORO-3-iodo-1H-INDAZOLE | lookchem [lookchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Chloro-3-iodo-1H-indazole physicochemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1358161#6-chloro-3-iodo-1h-indazole-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com